molecular formula C22H21N5O3S B2822134 N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1091385-31-7

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2822134
CAS No.: 1091385-31-7
M. Wt: 435.5
InChI Key: GSESSOOFMZKAJR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiazole ring, and a dihydropyridine ring. The presence of these rings suggests that this compound could have interesting biological activities, as these structures are often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which means it is particularly stable and can participate in pi stacking interactions. The thiazole and dihydropyridine rings add additional complexity and potential sites for reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the indole ring can participate in electrophilic aromatic substitution reactions, while the carbonyl groups can undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Compounds with structural similarities to the specified chemical have been synthesized through various methodologies, offering insights into chemical reactions and compound development. For instance, the microwave-assisted synthesis of novel thiazepines and the unusual coupling of thioxopropanamides with ethyl acetoacetate has led to improved yields and shortened reaction times, illustrating advances in synthetic efficiency (Faty, Youssef, & Youssef, 2011). Similarly, the synthesis of pyrido and thienopyrimidines from thioxo-dihydropyridine derivatives highlights the diverse potential of thiazole-containing compounds in generating biologically relevant heterocycles (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Biological Activities

Research on thiazole derivatives has shown promise in various biological applications. For example, thiazole-aminopiperidine hybrids have been identified as potential inhibitors of Mycobacterium tuberculosis, showcasing the therapeutic potential of thiazole compounds in addressing infectious diseases (Jeankumar et al., 2013). Additionally, the exploration of thiazolo[5,4-d]pyrimidines for their molluscicidal properties further illustrates the versatility of thiazole derivatives in both medical and agricultural settings (El-bayouki & Basyouni, 1988).

Advanced Molecular Design

The structural modification and design of thiazole derivatives have been a focus of research, aiming at enhancing their biological activity and solubility. This includes the development of water-soluble derivatives for improved drug delivery and efficacy against viral infections, demonstrating the potential of structural optimization in pharmaceutical applications (Harnden et al., 1979).

Future Directions

Given the interesting structure of this compound and the known biological activity of similar compounds, it could be worthwhile to study this compound further. Potential research directions could include synthesizing the compound, studying its reactivity, investigating its potential biological activity, and exploring its potential uses in medicine or other fields .

Properties

IUPAC Name

N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c28-19(23-11-9-14-12-25-18-6-2-1-4-16(14)18)8-7-15-13-31-22(26-15)27-21(30)17-5-3-10-24-20(17)29/h1-6,10,12-13,25H,7-9,11H2,(H,23,28)(H,24,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESSOOFMZKAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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